molecular formula C18H19N3O5 B126791 Demethyl Isradipine CAS No. 88977-30-4

Demethyl Isradipine

Cat. No.: B126791
CAS No.: 88977-30-4
M. Wt: 357.4 g/mol
InChI Key: JNLUMMRKXUTNAA-UHFFFAOYSA-N
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Description

Demethyl Isradipine is a derivative of Isradipine, which is a calcium antagonist . It is used for oral administration in capsules .


Synthesis Analysis

Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as a vasodilator with antihypertensive properties . A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment .


Molecular Structure Analysis

Isradipine is an isopropyl ester, a methyl ester, a dihydropyridine, and a benzoxadiazole . It belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs . It is structurally related to felodipine, nifedipine, and nimodipine and is the most potent calcium-channel blocking agent of the DHP class .


Chemical Reactions Analysis

Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as a vasodilator with antihypertensive properties . A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment .

Scientific Research Applications

Cardiovascular and Hemorheological Effects

Demethyl Isradipine, as part of the dihydropyridine calcium antagonists family, has been extensively studied for its cardiovascular benefits and effects on blood rheology. It is known for improving red blood cell deformability, which is crucial for patients suffering from cardiovascular diseases. This property of isradipine and its derivatives like this compound helps in controlling blood pressure and reducing the frequency of ischemic events without significant side effects. The selective action of these derivatives in pharmacological properties makes them well-tolerated, easy to administer, and effective in achieving therapeutic goals. Such attributes suggest their potential in therapeutic applications beyond hypertension management, potentially including conditions characterized by impaired blood flow and red blood cell deformability issues (Slonim & Cristal, 1992).

Potential in Cancer Therapy

Recent research highlights the potential of this compound in the realm of cancer therapy, particularly in the modulation of epigenetic targets like lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML) and other cancers. The development of reversible inhibitors for LSD1, which differ in their action from traditional irreversible inhibitors, opens new avenues for biochemical studies and cancer treatment strategies. These inhibitors, including derivatives of isradipine, could provide insights into the pathways mediated by LSD1 and expand therapeutic applications in clinical settings (Mould et al., 2015).

Epigenetic Modulation in Myeloid Malignancies

The role of demethylating agents like this compound in treating myeloid malignancies, including myelodysplastic syndromes (MDS) and acute myelogenous leukemia (AML), has been a subject of clinical research. These agents, through DNA hypomethylation, propose a mechanism of action involving the reexpression of epigenetically silenced genes. This approach underscores the importance of understanding and utilizing epigenetic mechanisms in developing therapeutic strategies for conditions characterized by aberrant gene expression patterns. Ongoing and future research aims to elucidate the full potential of this compound and similar agents in improving the natural history and treatment outcomes of patients with higher risk MDS and related diseases (Garcia-Manero, 2008).

Analytical and Pharmacological Insights

Understanding the pharmacological and analytical aspects of dihydropyridines based calcium channel blockers, including this compound, is crucial for their effective application in medical practice. Research in this area focuses on the development of analytical methods for estimating the quality of these drugs in formulations and biological fluids. Such insights are essential for quality control and assurance in pharmaceutical applications, ensuring the efficacy and safety of these medications for treating hypertension and coronary artery diseases. The analytical review of these drugs aids in the selection of appropriate analytical techniques, facilitating the assessment of drug quality in diverse pharmaceutical formulations (Chatki & Tabassum, 2021).

Mechanism of Action

Target of Action

Demethyl Isradipine primarily targets L-type calcium channels . These channels are crucial for the influx of calcium ions into cardiac and arterial smooth muscle cells . By binding to these channels with high affinity and specificity, this compound inhibits calcium flux, thereby affecting the contractile activity of these cells .

Mode of Action

This compound’s mode of action involves inhibiting the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin, which then binds to and activates myosin light chain kinase (MLCK) . Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction . By inhibiting the initial influx of calcium, this compound decreases the contractile activity of arterial smooth muscle cells, resulting in vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the influx of calcium ions, this compound disrupts the normal functioning of this pathway, leading to decreased muscle contractility and subsequent vasodilation .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile. It is extensively metabolized in the liver via the cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage . It is approximately 97% bound to plasma proteins, predominantly α1-acid glycoprotein . The compound’s apparent oral clearance and area under the concentration-time curve are used as estimates of its exposure .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . By inhibiting the influx of calcium ions and decreasing the contractile activity of arterial smooth muscle cells, this compound causes vasodilation, which leads to a decrease in arterial pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 isoenzyme can affect the metabolism and hence the efficacy of this compound . Additionally, factors such as age and hepatic function can also influence the pharmacokinetics of the compound .

Safety and Hazards

Isradipine is toxic if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . When handling Isradipine, it is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection/hearing protection, and avoid release to the environment .

Future Directions

There is a need for research focused on understanding the natural history, developmental trajectory, and pathophysiology of psychiatric disorders to identify new molecular and circuit-based targets . Looking to the future, a vision of precision psychiatry is emerging, taking advantage of advances in genetics, digital technology, and multimodal biomarkers to accelerate the development of next-generation therapies for individuals .

Biochemical Analysis

Biochemical Properties

Demethyl Isradipine acts on calcium channels present on cardiac and vascular tissues and inhibits the inflow of calcium resulting in vasodilatation . It interacts with various enzymes and proteins, particularly those involved in the regulation of blood pressure and heart function . The nature of these interactions is primarily inhibitory, as this compound blocks the activity of calcium channels to reduce blood pressure .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering calcium influx, which can impact cell signaling pathways, gene expression, and cellular metabolism . By inhibiting calcium channels, this compound can affect the contraction of cardiac and vascular smooth muscle cells, leading to a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting L-type calcium channels, which are primarily found in cardiac and vascular smooth muscle cells . This inhibition prevents the influx of calcium ions into these cells, leading to relaxation of the muscle cells and vasodilation . This mechanism can also lead to changes in gene expression related to blood pressure regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it has a terminal half-life of about 2.8 hours after intravenous administration . This suggests that the compound is relatively stable in the body over short periods of time .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages. Higher doses of the compound have been associated with more pronounced antihypertensive effects .

Metabolic Pathways

This compound is involved in various metabolic pathways related to blood pressure regulation. It interacts with enzymes and cofactors involved in these pathways, particularly those related to calcium ion transport .

Transport and Distribution

This compound is transported and distributed within cells and tissues via various mechanisms. It is believed to interact with transporters or binding proteins that facilitate its movement across cell membranes .

Subcellular Localization

It is believed to be primarily located in the cytoplasm, where it can interact with calcium channels on the cell membrane .

Properties

IUPAC Name

4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-propan-2-yloxycarbonyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-8(2)25-18(24)14-10(4)19-9(3)13(17(22)23)15(14)11-6-5-7-12-16(11)21-26-20-12/h5-8,15,19H,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLUMMRKXUTNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88977-30-4
Record name 4-(2,1,3-Benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-(1-methylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088977304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,1,3-BENZOXADIAZOL-4-YL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(1-METHYLETHYL) ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OX6T789B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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